Product packaging for 2,4-Dimethylpyrimidin-5-ol(Cat. No.:CAS No. 412003-95-3)

2,4-Dimethylpyrimidin-5-ol

Cat. No.: B1390156
CAS No.: 412003-95-3
M. Wt: 124.14 g/mol
InChI Key: NJRAXBYJSOFRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Foundational Principles in Pyrimidine (B1678525) Chemistry Research

The journey into the world of pyrimidines began in the late 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org However, it was the systematic study by Pinner in 1884, involving the condensation of ethyl acetoacetate (B1235776) with amidines, that truly laid the groundwork for pyrimidine chemistry. Pinner was also the one who coined the term "pyrimidine" in 1885. wikipedia.orgtezu.ernet.inumich.edu The parent compound, pyrimidine itself, was first synthesized in 1900 by Gabriel and Colman. wikipedia.orgtezu.ernet.in

The fundamental principles of pyrimidine chemistry are dictated by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring. core.ac.uknumberanalytics.com This arrangement makes the ring electron-deficient, which in turn influences its reactivity. ttu.ee Electrophilic aromatic substitution is generally difficult, while nucleophilic aromatic substitution is more facile, particularly at the 2, 4, and 6 positions. bhu.ac.in The presence of substituents can further modulate this reactivity. For instance, the hydroxyl and methyl groups in 2,4-Dimethylpyrimidin-5-ol impart distinct chemical properties and reactivity compared to other pyrimidine derivatives.

Contemporary Importance of Pyrimidine Core Structures in Medicinal and Synthetic Chemistry

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. mdpi.comnih.gov Its significance stems from its ability to mimic the structure of endogenous molecules and interact with biological targets. mdpi.com Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. core.ac.ukmdpi.comontosight.ai

In synthetic chemistry, pyrimidines are valued for their synthetic versatility. core.ac.uk They serve as building blocks for the construction of more complex heterocyclic systems and are key components in the total synthesis of natural products. The ability to functionalize the pyrimidine ring at various positions allows for the generation of diverse molecular libraries for drug discovery and material science applications. core.ac.uk

Strategic Positioning of this compound as a Key Intermediate in Advanced Chemical Synthesis

This compound (CAS: 412003-95-3) has garnered significant attention as a critical intermediate in the synthesis of complex pharmaceuticals. smolecule.com Its molecular formula is C₆H₈N₂O, and it has a molecular weight of 124.14 g/mol . smolecule.comnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol smolecule.com
IUPAC Name This compound nih.gov
CAS Number 412003-95-3 nih.gov
Appearance Light-yellow to off-white solid sun-shinechem.com

The strategic importance of this compound is highlighted by its role as a key precursor in the synthesis of the dual orexin (B13118510) receptor antagonist, Lemborexant, which is used for the treatment of insomnia. google.comgoogle.compatentguru.com The synthesis of Lemborexant and related compounds necessitates efficient methods for the preparation of this compound. google.comgoogle.com

Several synthetic routes to this compound have been developed. These methods often involve the cyclization of appropriate precursors. smolecule.com For instance, one approach involves the reaction of 3-chloropentane-2,4-dione (B157559) with formamide (B127407) to form an oxazole (B20620) intermediate, which is then treated with aqueous ammonia (B1221849) to yield 4,6-dimethylpyrimidin-5-ol (B1590129). Another method starts from 4-nitrophenol (B140041), utilizing N,N-dimethylformamide dimethyl acetal (B89532) in a multi-step synthesis. google.com

The unique substitution pattern of this compound, with methyl groups at positions 2 and 4 and a hydroxyl group at position 5, provides a handle for further functionalization, making it a versatile building block in the construction of complex target molecules. Its structural features allow for effective interaction with biological targets, making it a valuable component in drug development programs. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1390156 2,4-Dimethylpyrimidin-5-ol CAS No. 412003-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(9)3-7-5(2)8-4/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRAXBYJSOFRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663881
Record name 2,4-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412003-95-3
Record name 2,4-Dimethylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylpyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations Involving 2,4 Dimethylpyrimidin 5 Ol

Established Synthetic Routes to 2,4-Dimethylpyrimidin-5-ol

The foundational approaches to constructing the this compound scaffold rely on established principles of heterocyclic chemistry, primarily focusing on the formation of the pyrimidine (B1678525) ring and the strategic placement of its functional groups.

The construction of the pyrimidine core is most commonly achieved through cyclization reactions. A well-established and fundamental method is the cyclocondensation reaction between a β-dicarbonyl compound and a urea (B33335) derivative. smolecule.com In the context of this compound, this typically involves the reaction of acetylacetone (B45752) (pentane-2,4-dione) with urea. smolecule.com The mechanism proceeds via an acid-catalyzed attack of urea on the keto-enol form of acetylacetone, which is followed by cyclization to form the pyrimidine ring system. smolecule.com A classical preparation involves heating urea with acetylacetone in ethanol, followed by reflux with concentrated hydrochloric acid. smolecule.com Variations of this approach may utilize precursors like thiourea (B124793) in the presence of an acid to yield related pyrimidine structures. smolecule.comresearchgate.net

Reactant 1Reactant 2Key ConditionsProduct Type
β-Dicarbonyl Compound (e.g., Acetylacetone)UreaAcid catalysis, HeatPyrimidine derivative
AcetylacetoneThioureaHydrochloric acid, EthanolPyrimidine-2-thiol derivative

Achieving the correct substitution pattern on the pyrimidine ring is critical. The regioselective introduction of the two methyl groups and one hydroxyl group that characterize this compound is governed by the choice of starting materials and synthetic strategy.

In cyclocondensation routes, the use of acetylacetone as the β-dicarbonyl component directly and regioselectively installs the methyl groups at what will become the C2 and C4 positions of the pyrimidine ring. smolecule.com The introduction of the hydroxyl group at the C5 position can be accomplished through several methods. One approach is the selective hydroxylation of a pre-formed 2,4-dimethylpyrimidine (B81748) precursor. smolecule.com This method's regioselectivity is dictated by the electronic properties of the pyrimidine ring, which can direct oxidative attack to the 5-position. smolecule.com Both chemical and biological oxidation systems have been explored for this purpose. smolecule.com Alternatively, the hydroxyl group can be introduced by employing a starting material that already contains this functionality or a precursor group that can be readily converted to a hydroxyl group post-cyclization. smolecule.com The challenge in pyrimidine synthesis often lies in controlling such regioselectivity, as undesired isomers can form. smolecule.com Advanced methods, such as those involving orthogonal cross-coupling reactions, have been developed to achieve complete regioselectivity in the synthesis of other substituted pyrimidines, highlighting the importance of this chemical challenge. thieme-connect.deresearchgate.net

For industrial applications, classical synthetic routes often face challenges such as high costs, the use of hazardous reagents, and difficulties in purification. google.comsmolecule.com Consequently, more advanced and scalable strategies have been developed.

One synthetic pathway involves the use of 2,4-dichloro-5-methoxypyrimidine (B27636) as a starting material. google.com This compound features two reactive chlorine atoms that can be displaced through nucleophilic aromatic substitution reactions. The C4-chloro group is generally more reactive than the C2-chloro group, allowing for selective, stepwise substitutions. However, this route is considered unsuitable for the industrial manufacture of this compound because the starting material, 2,4-dichloro-5-methoxypyrimidine, is expensive. google.com The synthesis of this precursor itself typically involves the direct chlorination of 5-methoxyuracil (B140863) using an agent like phosphorus oxychloride (POCl₃). google.com

To overcome the limitations of previous methods, an industrially applicable synthesis has been developed using the readily available and less expensive 4-nitrophenol (B140041) as a starting material. google.com This multi-step method is designed for large-scale production. google.com A key step in this process involves reacting a nitrophenyl compound with N,N-dimethylformamide diethyl acetal (B89532). google.com The 4-nitrophenyl group plays a crucial role in the synthesis; it facilitates the regioselective condensation in a subsequent step and also acts as a protecting group that can be removed under relatively mild conditions during a later hydrolysis step. google.com This strategy avoids the costly and hazardous reagents associated with other routes. google.com

Starting MaterialKey ReagentAdvantage of Precursor
4-NitrophenolN,N-dimethylformamide diethyl acetalReadily available, aids regioselectivity, acts as a protecting group. google.com

Several synthetic routes for this compound proceed via a methoxy (B1213986) intermediate, specifically 2,4-dimethyl-5-methoxypyrimidine. google.com The final step in these sequences is the demethylation of the methoxy group to yield the desired hydroxyl functionality. This ether cleavage is commonly achieved using strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). However, from an industrial perspective, this approach has significant drawbacks. The intermediate 2,4-dimethyl-5-methoxypyrimidine is a volatile product, and its hydrochloride salt is hygroscopic. google.com Furthermore, reagents like boron tribromide are corrosive and irritant, necessitating extreme precautions during handling, which complicates large-scale manufacturing. google.com

Advanced Preparative Strategies for Large-Scale Synthesis

Reactive Pathways and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the nucleophilic hydroxyl group. This unique electronic arrangement allows for a variety of functional group interconversions, making it a valuable intermediate in organic synthesis.

Oxidation Reactions of the Pyrimidinol Moiety

The hydroxyl group of this compound is susceptible to oxidation, a reaction that can lead to the formation of a corresponding carbonyl compound. smolecule.com This transformation is a fundamental process in organic chemistry for converting alcohols to aldehydes or ketones. The specific outcome of the oxidation depends on the oxidizing agent employed. Mild oxidizing agents are typically used to convert primary alcohols to aldehydes, while stronger agents can oxidize them further to carboxylic acids. youtube.com In the case of this compound, which possesses a secondary alcohol-like hydroxyl group attached to an aromatic ring, oxidation would yield the corresponding pyrimidinone derivative.

Common reagents used for the oxidation of alcohols include pyridinium (B92312) chlorochromate (PCC), which is known as a mild oxidizing agent, and reagents used in the Swern oxidation, such as dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. youtube.com Stronger oxidizing agents like chromic acid (H₂CrO₄) or sodium dichromate (Na₂Cr₂O₇) with sulfuric acid (H₂SO₄) are also used for more robust oxidations. youtube.com

Table 1: Representative Oxidation Reagents for Alcohols

Reagent/System Type Typical Product from Primary Alcohol Typical Product from Secondary Alcohol
Pyridinium Chlorochromate (PCC) Mild Aldehyde Ketone
Swern Oxidation (DMSO, Oxalyl Chloride) Mild Aldehyde Ketone
Sodium Hypochlorite/TEMPO Mild Aldehyde Ketone

Alkylation Reactions at Nitrogen Centers within the Pyrimidine Ring

The pyrimidine ring contains two nitrogen atoms which can potentially undergo alkylation. However, direct alkylation at these ring nitrogens can be challenging due to the electron-deficient nature of the pyrimidine ring. smolecule.com The reactivity is influenced by the substituents present on the ring. The synthesis of N-alkylated pyrimidine derivatives often involves specific synthetic strategies to achieve regioselectivity. researchgate.net For instance, N-3 alkylation is a known pathway for certain pyrimidine derivatives, indicating that under appropriate conditions, the nitrogen atoms of the this compound ring can act as nucleophiles. The choice of alkylating agent and reaction conditions, including the base and solvent, is critical in directing the outcome of the reaction.

Condensation Reactions with Carbonyl Compounds for Derivative Formation

The active methylene (B1212753) group within the pyrimidine ring, as well as the potential for the ring to participate in broader condensation schemes, allows for reactions with carbonyl compounds like aldehydes and ketones. Such acid-catalyzed condensation reactions can lead to the formation of a diverse range of fused heterocyclic systems or substituted derivatives. rsc.orgresearchgate.net For example, the reaction of hydroxypyrimidines with β-dicarbonyl compounds can yield fused pyrimido-oxazine or pyrimido-pyrimidine systems, depending on the reaction conditions and the nature of the reactants. These reactions expand the structural diversity of compounds accessible from the this compound core.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, playing a pivotal role in pharmaceutical and medicinal chemistry. rsc.org While this compound itself is not directly used in these couplings, it can be readily converted into a suitable substrate, such as a halide or triflate. For example, the related compound 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) has been utilized in synthetic sequences. nih.gov The bromo-derivative can undergo palladium-catalyzed C-N cross-coupling with various amines or amides to introduce new nitrogen-containing substituents onto the pyrimidine ring. mit.edu These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed efficiently.

Table 2: Components of a Typical Palladium-Catalyzed C-N Cross-Coupling Reaction

Component Function Examples
Palladium Precatalyst Source of active catalytic species Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes and activates the catalyst Biaryl phosphines (e.g., AdBrettPhos, tBuBrettPhos)
Base Activates the amine/amide nucleophile NaOt-Bu, K₂CO₃, Cs₂CO₃
Substrate Pyrimidine core with a leaving group 2-Bromo-4,6-dimethylpyrimidin-5-ol

Mitsunobu Reaction Applications in Ether Formation

The Mitsunobu reaction is a versatile and reliable method for converting primary and secondary alcohols into a wide array of functional groups, including esters and ethers, with a characteristic inversion of stereochemistry at the alcohol carbon. wikipedia.orgnih.gov The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The hydroxyl group of this compound can act as the alcohol component in this reaction. By reacting it with another alcohol in the presence of PPh₃ and DEAD, a C-O bond can be formed, resulting in the corresponding ether derivative. researchgate.net This reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the hydroxyl group, making it a good leaving group for subsequent nucleophilic attack. organic-chemistry.org

Derivatization Strategies of this compound for Novel Chemical Entities

The various reactive pathways of this compound enable extensive derivatization to produce novel chemical entities with potential applications in various fields. Key strategies include modifications at the hydroxyl group and functionalization of the pyrimidine ring. smolecule.com

Alkylation and Acylation of the Hydroxyl Group : The nucleophilic hydroxyl group is readily alkylated or acylated to form ethers and esters, respectively. These transformations are crucial for modifying the molecule's polarity, solubility, and biological activity. smolecule.com For instance, etherification with specific benzyl (B1604629) halides has been used to synthesize targeted inhibitors. nih.gov

Halogenation of the Pyrimidine Ring : Introducing halogen atoms, such as bromine, onto the pyrimidine ring is a key step for further functionalization. smolecule.com Halogenated pyrimidinols serve as versatile intermediates for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, or amino groups. The synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol from 4,6-dimethylpyrimidin-5-ol (B1590129) using N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) exemplifies this strategy. nih.gov

Introduction of Amino Groups : Through palladium-catalyzed C-N coupling of the halogenated pyrimidinol, various amino groups can be installed on the pyrimidine core. This strategy was employed in the development of a series of aminodimethylpyrimidinol derivatives as potent fibroblast growth factor receptor 4 (FGFR4) inhibitors for potential anti-hepatocellular carcinoma therapies. nih.gov

These derivatization strategies highlight the importance of this compound as a foundational structure for combinatorial chemistry and the targeted synthesis of complex, functionally diverse molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including derivatives of 2,4-Dimethylpyrimidin-5-ol. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and spatial arrangement of protons in a molecule. In derivatives of this compound, the chemical shifts (δ) of the protons provide valuable information. For instance, the proton on the pyrimidine (B1678525) ring (H6) is expected to appear as a singlet in the aromatic region of the spectrum. The methyl groups at positions 2 and 4 will also produce distinct singlet signals in the aliphatic region. The chemical shift of the hydroxyl proton (5-OH) can vary depending on the solvent and concentration and may exhibit broadening.

Stereochemical insights can be gained by observing through-space interactions using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. For derivatives with stereocenters, the coupling constants (J) between adjacent protons can help determine their relative orientation. While specific ¹H NMR data for the parent this compound is not extensively published, analysis of related structures, such as 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, provides analogous data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
C2-CH₃ 2.3 - 2.6 Singlet
C4-CH₃ 2.3 - 2.6 Singlet
C6-H 7.5 - 8.0 Singlet

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound and its derivatives will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (typically δ 100-170 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbons of the methyl groups will appear in the upfield region (typically δ 15-30 ppm). The carbon atom bearing the hydroxyl group (C5) will have a chemical shift influenced by the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 155 - 165
C4 155 - 165
C5 140 - 150
C6 120 - 130
C2-CH₃ 20 - 25

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In a COSY spectrum of a derivative of this compound, cross-peaks would appear between signals of protons that are coupled to each other, typically those on adjacent carbon atoms. This can be particularly useful in substituted derivatives to establish the relative positions of different proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For this compound, HSQC would show correlations between the C6-H proton and the C6 carbon, and between the methyl protons and their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is a crucial technique for mapping out the complete molecular structure by connecting different fragments of the molecule. For example, in this compound, HMBC correlations would be expected from the methyl protons to the adjacent ring carbons, and from the H6 proton to the C4 and C5 carbons, thus confirming the substitution pattern on the pyrimidine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These two techniques are often complementary.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the methyl and aromatic C-H groups (around 2800-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1650 cm⁻¹ region), and C-O stretching (around 1200-1300 cm⁻¹).

Raman spectroscopy would also reveal these vibrational modes, but with different intensities. For instance, the symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. Analysis of the vibrational spectra of related compounds, such as 2-hydroxy-4-methyl pyrimidine, can aid in the assignment of specific vibrational modes.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
C-H (aromatic) Stretching 3000 - 3100
C-H (methyl) Stretching 2850 - 3000
C=N / C=C (ring) Stretching 1400 - 1650

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₈N₂O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (124.0637 g/mol ). The presence of two nitrogen atoms would result in an even nominal molecular weight, consistent with the nitrogen rule.

Under electron ionization (EI), the molecular ion can undergo fragmentation. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for pyrimidine derivatives may include the loss of small, stable molecules or radicals. For this compound, potential fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the molecular ion, or the cleavage of the pyrimidine ring. The study of fragmentation patterns of related pyrimidine structures can help in predicting and interpreting the mass spectrum of this compound and its derivatives.

X-ray Diffraction (XRD) for Crystalline Structure Determination of Derivatives

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that can be crystallized, XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of a derivative can confirm the connectivity and stereochemistry established by other spectroscopic methods. For example, X-ray crystallography has been used to determine the structure of inhibitors of fibroblast growth factor receptor 4 (FGFR4) that incorporate a 2-amino-4,6-dimethylpyrimidin-5-ol moiety. Such studies provide detailed insights into how these molecules pack in a crystal lattice and their potential intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyrimidine nitrogen atoms.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-Dimethylpyrimidin-5-ol, DFT calculations can determine its optimized molecular geometry, electronic properties, and reactivity.

Studies on related pyrimidine (B1678525) derivatives demonstrate the utility of DFT. For instance, calculations on imidazo[1,2-a]pyrimidine (B1208166) derivatives using the B3LYP/6-31G(d,p) basis set have been employed to determine the energy of Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.gov The MEP map reveals the charge distribution and identifies sites prone to electrophilic and nucleophilic attack. nih.gov While specific DFT data for this compound is not extensively published, analysis of its structural analogue, lemborexant, which contains the 2,4-dimethylpyrimidin-5-yl moiety, shows a calculated dipole moment of 3.58 D, indicating a significant charge distribution that influences its interactions with biological receptors. mdpi.com

Table 1: Calculated Properties of Lemborexant (Containing the this compound Moiety) This table is interactive. Users can sort columns by clicking on the headers.

Property Value Reference
Binding Energy -97.52 Ha mdpi.com
Dipole Moment 3.58 D mdpi.com
Cavity Volume 2977.15 ų mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

The 2,4-dimethylpyrimidin-5-yl group is a key component of Lemborexant, a dual orexin (B13118510) receptor (OX1R and OX2R) antagonist. researchgate.netnih.gov Docking studies of Lemborexant into the orexin receptors have been crucial for understanding its mechanism of action. mdpi.comresearchgate.net These simulations show that the ligand adopts a characteristic π-stacked, horseshoe-like conformation within the receptor's binding pocket. researchgate.net The pyrimidine ring of the moiety is positioned near key amino acid residues, such as HIS344 in transmembrane helix 7, which is vital for ligand binding and receptor modulation. mdpi.com

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives against Kinase Targets This table is interactive. Users can sort columns by clicking on the headers.

Compound Type Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
Imidazo[1,2-a]pyrimidine EGFR Not Specified -22.46 tandfonline.com
Imidazo[1,2-a]pyrimidine CDK2 Not Specified -24.52 tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced potency.

For pyrimidine derivatives, several 3D-QSAR studies have been conducted to identify the structural features essential for their biological activity. rsc.orgjapsonline.comnih.gov These studies typically use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. japsonline.com For example, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors identified that specific steric and electrostatic fields are crucial for inhibitory activity. japsonline.com The resulting models showed good statistical reliability, with a cross-validation coefficient (q²) of 0.700 and a conventional correlation coefficient (r²) of 0.911 for the CoMFA model. japsonline.com

Another QSAR analysis on pyrimidine derivatives targeting the ABCG2 receptor, a protein associated with multidrug resistance in breast cancer, also yielded a robust model (r² = 0.92, q² = 0.82). nih.gov The model indicated that electrostatic and hydrophobic fields are key to modulating bioactivity. nih.gov While a specific QSAR model for this compound has not been detailed, these studies demonstrate that the QSAR approach is highly applicable to this class of compounds for predicting and optimizing activities such as anticancer or enzyme inhibition profiles. mdpi.comnih.govdergipark.org.tr

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. beilstein-journals.org

A key conformational aspect of pyrimidin-5-ol derivatives is keto-enol tautomerism. The molecule can exist in either the hydroxyl (enol) form or a keto form. Computational studies on related compounds like 4,6-dimethylpyrimidin-5-ol (B1590129) have shown that it predominantly exists in the keto tautomeric form. This tautomeric preference significantly influences the molecule's electronic properties, hydrogen-bonding capacity, and reactivity, which in turn affects its interaction with biological targets.

In Silico Assessment of Interaction Mechanisms with Biological Targets

In silico methods are crucial for assessing the detailed interaction mechanisms between a ligand and its biological target at the molecular level. This goes beyond simple binding prediction and explores the dynamics and energetics of the interaction.

The primary biological target associated with the 2,4-dimethylpyrimidin-5-yl moiety is the orexin receptor, due to its incorporation in Lemborexant. researchgate.netnih.govdrugbank.compsychscenehub.com Molecular dynamics (MD) simulations, a technique that shows how the atoms in a system move over time, have been used to study the stability of the Lemborexant-orexin receptor complex. mdpi.com

In silico modeling revealed that Lemborexant assumes a π-stacked, horseshoe-like conformation within the binding pockets of both OX1R and OX2R. researchgate.net This specific conformation is crucial for its antagonist activity. The pyrimidine ring plays a direct role in these interactions, positioning itself near important residues like HIS344. mdpi.com The binding is competitive, meaning it blocks the natural orexin peptides from activating the receptor, thereby suppressing the wake-drive and promoting sleep. nih.govdrugbank.com These computational insights into the interaction mechanism provide a rational basis for its function as a dual orexin receptor antagonist. researchgate.netpsychscenehub.com

Biological and Pharmacological Applications of 2,4 Dimethylpyrimidin 5 Ol Derivatives

Role in Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitor Research

Elucidation of Inhibitory Mechanisms via Molecular Docking and X-ray Co-crystal Structures

The inhibitory mechanisms of 2,4-dimethylpyrimidin-5-ol derivatives, particularly in the context of cancer therapy, have been significantly illuminated through computational and structural biology techniques. Molecular docking studies, in particular, have been instrumental in understanding the structure-activity relationships of these compounds as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC). nih.gov

A novel series of aminodimethylpyrimidinol derivatives were designed and synthesized as potential FGFR4 inhibitors. nih.gov Molecular docking studies were conducted to elucidate the binding interactions of these compounds within the ATP-binding site of FGFR4. The studies revealed that a dimethylpyrimidine core ring, especially when combined with certain substituents like a difluoro group, could maintain a conformation suitable for strong binding interactions with the receptor. nih.gov

For instance, the compound designated as 6O, which features a dimethylpyrimidine core, demonstrated a high degree of selectivity for FGFR4 over other FGFR family members (FGFR1-3). The docking analysis suggested that this selectivity arises from a steric clash between the dimethyl groups of compound 6O and the hinge region of FGFR1, FGFR2, and FGFR3. This steric hindrance prevents the compound from adopting a proper pose for strong binding, whereas it fits favorably into the active site of FGFR4. nih.gov These computational insights are crucial for explaining the observed selective inhibition and for guiding the rational design of next-generation inhibitors with improved potency and selectivity. nih.gov While X-ray co-crystal structures for these specific aminodimethylpyrimidinol derivatives were not detailed, the docking studies were benchmarked against known inhibitors like BLU9931, for which co-crystal structures have confirmed covalent interaction with the Cys552 residue in the FGFR4 active site. nih.gov

Preclinical Evaluation of Anti-Hepatocellular Carcinoma Efficacy

The therapeutic potential of this compound derivatives against hepatocellular carcinoma (HCC) has been assessed through rigorous preclinical evaluations. These studies have utilized both in vitro cancer cell line models and in vivo tumor models to determine the compounds' anti-cancer activity. nih.gov

A series of newly synthesized aminodimethylpyrimidinol derivatives were evaluated for their inhibitory activity against FGFR4, a known oncogene in HCC. nih.gov The anti-cancer efficacy of these compounds was then tested on HCC cell lines. The results from these cell-based assays provided initial evidence of their potential as anti-HCC agents. nih.gov

To further validate these findings in a more complex biological system, the chick chorioallantoic membrane (CAM) tumor model was employed. The CAM model serves as an effective in vivo platform for studying tumor growth and angiogenesis. In this model, compound 6O, a derivative featuring the dimethylpyrimidine core, was evaluated and showed promising anti-HCC activity. nih.gov This compound exhibited high selectivity for FGFR4, being at least 8 times more selective than the positive control, BLU9931. nih.gov The successful demonstration of efficacy in both cell lines and the CAM tumor model underscores the potential of this class of compounds for the treatment of HCC. nih.gov

Compound IDCore StructureKey SubstituentTargetPreclinical Model(s)Observed Efficacy
6O DimethylpyrimidineDifluoroFGFR4HCC Cell Lines, CAM Tumor ModelHighly selective FGFR4 inhibition and anti-cancer activity. nih.gov

Exploration of Other Biological Activities of this compound Derivatives

Beyond their application in cancer therapy, derivatives of the pyrimidine (B1678525) scaffold, closely related to this compound, have been investigated for a wide array of other biological activities. These explorations have revealed potential applications in treating infectious diseases and managing inflammation and pain.

Antimicrobial Properties (Antibacterial and Antifungal)

Pyrimidine derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of antimicrobial activities. ekb.egresearchgate.net Numerous studies have demonstrated their efficacy against various pathogenic bacteria and fungi.

Antibacterial Activity: Newly synthesized pyrimidine derivatives have been tested in vitro against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. ekb.egnih.gov For example, one study found that compound 6, a pyrimidine derivative, showed moderate resistance against Escherichia coli. ekb.eg Another study on 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives reported significant activity against E. coli, Pseudomonas aeruginosa, and S. aureus, with minimum inhibitory concentrations (MIC) as low as 32 μg/ml. nih.gov The lipophilic nature of the dihydropyrimidine (B8664642) scaffold is thought to contribute to the higher inhibitory activity observed against Gram-negative microorganisms. nih.gov

Antifungal Activity: The antifungal potential of pyrimidine derivatives has been evaluated against species like Candida albicans and Aspergillus niger. ekb.eg Certain novel pyrimidine compounds, such as 5 and 11 in one study, demonstrated moderate resistance against C. albicans. ekb.eg Many 3,4-dihydropyrimidine-2(1H)-one derivatives also displayed remarkable antifungal activity, with MIC values of 32 μg/ml. nih.gov Research suggests that substituents on the pyrimidine ring play a crucial role, with electron-withdrawing groups often enhancing antifungal effects. nih.gov

Compound ClassTest OrganismsActivity Noted
Pyrimidine derivativesEscherichia coli (Gram-negative)Moderate antibacterial resistance. ekb.eg
Pyrimidine derivativesCandida albicans (Fungus)Moderate antifungal resistance. ekb.eg
3,4-Dihydropyrimidine-2(1H)-onesE. coli, P. aeruginosa, S. aureusSignificant antibacterial activity (MIC = 32-64 μg/ml). nih.gov
3,4-Dihydropyrimidine-2(1H)-onesVarious fungal pathogensRemarkable antifungal activity (MIC = 32 μg/ml). nih.gov

Antiviral Potentials and Mechanism Exploration

The pyrimidine nucleus is a core component of many compounds that have been synthesized and evaluated for their antiviral activity against a wide range of human and plant viruses. mdpi.comnih.govnih.gov This research has been driven by the urgent need for new antiviral agents to combat emerging and resistant viral pathogens. nih.gov

Derivatives have been reported to inhibit viruses including influenza virus, respiratory syncytial virus (RSV), herpes virus, hepatitis B and C (HBV/HCV), and human immunodeficiency virus (HIV). nih.gov More recently, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown selective, albeit weak, efficacy against human coronaviruses 229E and OC43. mdpi.com In this class of compounds, the nature of the aliphatic chain at position 7 of the core structure appeared to be critical for antiviral effectiveness. mdpi.com

In the context of plant pathology, novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and tested against the tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited good curative effects against TMV in vivo. Notably, compound 8i, with an EC50 value of 246.48 μg/mL, was found to be more potent than the commercial antiviral agent Ningnanmycin. nih.gov

Derivative ClassTarget VirusKey Findings
Pyrimido[4,5-d]pyrimidinesHuman Coronaviruses (229E, OC43)Selective antiviral activity; substituent at position 7 is critical. mdpi.com
General Pyrimidine derivativesInfluenza, RSV, Herpes, HBV/HCV, HIVBroad-spectrum antiviral activity reported in patent literature. nih.gov
1,3,4-Oxadiazole-pyrimidine hybridsTobacco Mosaic Virus (TMV)Potent curative effects in vivo; some compounds outperform commercial agents. nih.gov

Anti-inflammatory and Analgesic Research

Pyrimidine derivatives have been a focus of research for developing new anti-inflammatory and analgesic agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes (COX-1 and COX-2) are key mediators of the inflammatory cascade.

Several studies have synthesized and evaluated pyrimidine derivatives for their COX inhibitory activity. In one recent investigation, derivatives L1 and L2 showed high selectivity in inhibiting COX-2 over COX-1, with performance comparable to or better than established drugs like meloxicam. nih.gov These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated inflammatory cell growth and reduced levels of reactive oxygen species (ROS), confirming their antioxidant properties which can contribute to their anti-inflammatory effects. nih.gov

The search for novel anti-inflammatory drugs with minimal side effects has also led to the evaluation of pyrazole (B372694) derivatives, a related class of heterocycles. nih.gov For instance, compounds N5 and N7 showed promising results as anti-inflammatory and analgesic agents with low ulcerogenicity and nephrotoxicity in preclinical models, such as the carrageenan-induced rat paw edema test. nih.govresearchgate.net While not pyrimidines, these studies highlight a broader strategy of exploring nitrogen-containing heterocyclic compounds for inflammation and pain management.

Anthelmintic Activity Studies

Helminth infections in humans and livestock remain a significant global health problem, and the development of new anthelmintic drugs is crucial to combat resistance to current treatments. nih.gov Pyrimidine derivatives have emerged as a promising class of compounds with potential anthelmintic activity.

A novel class of anthelmintics, the 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), has been identified with efficacy against the human whipworm, Trichuris trichiura. nih.gov Importantly, these compounds show activity against not only the adult parasite but also the unembryonated and embryonated egg stages, which could provide a crucial break in the parasite's lifecycle. nih.gov This represents a significant advantage over many current drugs that are less effective against whipworm.

Research into other heterocyclic compounds has also yielded promising results. Pyrazole-5-carboxamide derivatives were tested against parasitic stages of Haemonchus contortus, a highly pathogenic nematode in ruminants. nih.govmmv.org Two compounds, a-15 and a-17, were found to reproducibly inhibit the motility and development of larval stages, with IC50 values in the low micromolar range. nih.govmmv.org Mechanistic studies suggested that these compounds may act by inhibiting the mitochondrial respiratory electron transport chain. nih.govmmv.org Similarly, certain 1,2,4-triazole (B32235) derivatives demonstrated anthelmintic activity higher than the standard drug albendazole (B1665689) in a Rhabditis sp. nematodes model. mdpi.com

Enzyme Inhibition Profiles

Detailed research specifically outlining the enzyme inhibition profiles of derivatives of this compound is limited in publicly available scientific literature. However, extensive studies have been conducted on structurally similar compounds, particularly derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353), which provide insights into how methylation on the pyrimidine ring influences enzyme interactions.

For instance, a novel series of aminodimethylpyrimidinol derivatives were designed and synthesized as inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key enzyme implicated in hepatocellular carcinoma (HCC). nih.govresearchgate.net In these studies, the inhibitory activities of the new compounds against FGFR4 kinase were evaluated. While most of the synthesized compounds, which featured the dimethylpyrimidine core, generally exhibited low inhibitory activity against FGFR4, certain derivatives demonstrated significant potential. nih.govresearchgate.net

Notably, compound 6O , a derivative of aminodimethylpyrimidinol, displayed selective FGFR4 inhibitory activity over other FGFR subtypes (FGFR1-3). nih.govresearchgate.net This selectivity is a critical attribute for targeted therapies, as it can reduce off-target effects. Compared to the positive control, BLU9931, compound 6O showed at least an 8-fold higher selectivity for FGFR4. nih.govresearchgate.net The structure-activity relationship studies, supported by molecular docking, indicated that the presence of fluorine at specific positions on the associated phenyl ring, combined with the methyl groups on the pyrimidine ring, contributed to the observed FGFR4 activity and selectivity. nih.gov

The table below summarizes the enzyme inhibition data for selected 2-amino-4,6-dimethylpyrimidin-5-ol derivatives against FGFR kinases.

CompoundTarget Enzyme% Inhibition (at 1 µM)IC₅₀ (nM)Selectivity vs FGFR1/2/3
6A FGFR4--Marginal
6O FGFR4HighPotent> 8-fold vs BLU9931
BLU9931 (Control) FGFR4HighPotent-

Data presented is a summary from referenced studies. Specific percentage and IC₅₀ values for all compounds were not uniformly available.

In Vitro and In Vivo Pharmacological Efficacy Studies of Derivatives

Following the promising enzyme inhibition profiles of certain derivatives, their pharmacological efficacy was assessed through both in vitro and in vivo models. These studies primarily focused on the anti-cancer properties of the compounds, particularly against hepatocellular carcinoma.

In Vitro Efficacy:

The anti-proliferative activities of the aminodimethylpyrimidinol derivatives were evaluated against HCC cell lines, such as Hep3B and Huh7, which are known to overexpress FGF19, a ligand for FGFR4. nih.gov The efficacy of the compounds was determined by measuring their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of cell growth.

Compound 6O demonstrated strong anti-proliferative activity against the Hep3B cell line. nih.govresearchgate.net The treatment of Hep3B cells with compound 6O resulted in an IC₅₀ value of 4.5 µM. nih.gov While this was 5-fold less potent than the control compound BLU9931 (IC₅₀ of 0.9 µM), it still represents a significant anti-proliferative effect. nih.gov Another derivative, 6A , was less potent, with an IC₅₀ of 25.2 µM against the same cell line. nih.gov

The table below presents the in vitro anti-proliferative efficacy of selected 2-amino-4,6-dimethylpyrimidin-5-ol derivatives.

CompoundCell LineIC₅₀ (µM)
6A Hep3B25.2
6O Hep3B4.5
BLU9931 (Control) Hep3B0.9

In Vivo Efficacy:

To determine if the in vitro anti-proliferative effects translated to a more complex biological system, the in vivo anti-tumor efficacy of the most promising derivative, 6O , was examined. nih.govresearchgate.net A chick chorioallantoic membrane (CAM) tumor model implanted with Hep3B cells was utilized for this purpose. nih.govresearchgate.net

In this model, compound 6O was shown to dose-dependently inhibit tumor growth. nih.gov The inhibitory effect of 6O on the tumor weight was observed to be nearly as potent as the positive control compound, BLU9931. nih.govresearchgate.net Furthermore, the study also revealed that 6O significantly blocked tumor-induced angiogenesis, the formation of new blood vessels that supply the tumor with nutrients, which is a critical process for tumor growth and metastasis. nih.gov

These findings underscore the potential of aminodimethylpyrimidinol derivatives as selective FGFR4 kinase inhibitors for blocking HCC tumor growth. nih.govresearchgate.net

Future Research Trajectories and Translational Outlook

Development of Sustainable and Green Synthetic Methodologies for 2,4-Dimethylpyrimidin-5-ol and its Derivatives

The chemical synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. The future of synthesizing this compound and its analogs is increasingly focused on the principles of green chemistry, aiming to create more sustainable and environmentally benign processes.

Key green synthetic strategies being explored for pyrimidine synthesis include:

Catalyst-Driven Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. For pyrimidine synthesis, this often involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. nih.gov The use of eco-friendly and recyclable catalysts, such as citric acid or β-cyclodextrin, in aqueous media is a promising approach. benthamscience.commdpi.com For instance, a one-pot synthesis of pyrimidine derivatives has been achieved using Cadmium Doped Iron Tartrate as a catalyst in water, offering high yields in a short time. ijarsct.co.in

Solvent-Free and Aqueous Media Reactions: Shifting away from volatile organic solvents to water or solvent-free conditions significantly reduces the environmental impact of chemical synthesis. The Biginelli reaction, a classic method for creating pyrimidine precursors, is increasingly being adapted to these greener conditions. mdpi.com

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times and improve yields compared to conventional heating methods. These techniques offer a more energy-efficient pathway for synthesizing pyrimidine scaffolds. orientjchem.org

Biocatalysis: Employing enzymes or whole-cell biocatalysts offers high selectivity and mild reaction conditions, minimizing byproducts and environmental harm. While more established for nucleoside production, the application of biocatalysis for the synthesis of pyrimidine cores like this compound represents a significant area for future development.

Green Synthesis StrategyPrinciplePotential Advantage for this compound Synthesis
Multicomponent Reactions (MCRs) Combines three or more reactants in a single, efficient step.Increased atomic economy, reduced waste, simplified purification.
Aqueous Media Synthesis Uses water as the reaction solvent instead of organic solvents.Reduced environmental toxicity, improved safety, lower cost.
Solvent-Free Synthesis Reactions are conducted without a solvent, often using grinding or neat conditions.Eliminates solvent waste, can lead to higher reaction rates.
Microwave/Ultrasound Assistance Uses alternative energy sources to accelerate reactions.Drastically reduced reaction times, often improved product yields.
Biocatalysis Employs enzymes as catalysts for specific chemical transformations.High selectivity, mild reaction conditions, biodegradable catalysts.

Rational Design of Novel Derivatives with Enhanced Potency, Selectivity, and Desired Biological Profiles

The this compound scaffold serves as a foundational structure for the rational design of new therapeutic agents. By systematically modifying its chemical structure, researchers can fine-tune its biological activity to achieve enhanced potency, greater selectivity for its intended target, and improved pharmacological properties. A prime example of this approach is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC). nih.govnih.gov

In one study, a series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were designed and synthesized as FGFR4 inhibitors. nih.govnih.gov Through intensive molecular docking studies and structure-activity relationship (SAR) analysis, researchers elucidated how different chemical groups at various positions on the pyrimidine ring influence the compound's ability to inhibit the FGFR4 kinase. nih.gov For example, the introduction of methyl groups on the pyrimidine ring was found to be crucial for achieving high selectivity for FGFR4 over other FGFR family members (FGFR1-3). nih.gov This selectivity is critical for minimizing off-target effects and potential toxicity. The research identified a specific derivative, compound 6O, which exhibited significantly higher selectivity for FGFR4 compared to the control drug, BLU9931. nih.gov

This rational design process involves a continuous feedback loop between chemical synthesis, biological testing, and computational modeling to optimize the lead compound. The goal is to create molecules that not only bind potently and selectively to their target but also possess the necessary characteristics of a successful drug, such as good solubility and metabolic stability. nih.gov

Compound/SeriesTargetKey Design FeatureOutcomeReference
2-amino-4,6-dimethylpyrimidin-5-ol derivatives FGFR4Introduction of methyl groups to the pyrimidine ring.Enhanced selectivity for FGFR4 over FGFR1-3. nih.govnih.gov
Compound 6O FGFR4Optimized substitutions based on SAR and molecular docking.Potent FGFR4 inhibition and at least 8-fold higher selectivity than control. nih.gov
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives FGFR1, 2, 4Incorporation of an acrylamide (B121943) covalent "warhead".Potent and covalent inhibition of FGFRs. nih.gov

Advanced Mechanistic Investigations of Target Interaction and Cellular Pathways

A deep understanding of how a drug molecule interacts with its biological target at a molecular level is crucial for developing safer and more effective therapies. For derivatives of this compound, advanced mechanistic studies are focused on elucidating their binding modes with target proteins and mapping their effects on cellular signaling pathways.

In the context of FGFR4 inhibition, molecular docking and dynamics simulations have been instrumental. nih.gov These computational techniques predict how the pyrimidine-based inhibitors fit into the ATP-binding pocket of the FGFR4 kinase. Studies have shown that these compounds can form key hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Met524, and interact with other important residues like Glu520 and Asp630 in the catalytic region. nih.gov The precise geometry and nature of these interactions are what determine the inhibitor's potency and selectivity. The unique presence of a cysteine residue (C552) in FGFR4, which is absent in other FGFR family members, has been exploited to design covalent inhibitors that form a permanent bond, leading to irreversible inhibition. mdpi.com

Beyond direct target engagement, it is vital to understand the downstream consequences. The FGF19-FGFR4 signaling pathway is a known driver of liver cancer. sioc-journal.cn Its activation triggers a cascade of intracellular events, including the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival. nih.gov By inhibiting FGFR4, derivatives of this compound can effectively block these downstream signals, thereby halting cancer cell growth. Future research will continue to use techniques like Western blotting and phosphoproteomics to precisely map these pathway modulations and identify potential mechanisms of drug resistance.

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery Initiatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the traditionally slow and costly drug discovery process. nih.gov

Key applications of AI and ML in this context include:

Virtual Screening and Hit Identification: AI algorithms can rapidly screen massive virtual libraries of chemical compounds to identify those most likely to bind to a specific biological target, such as a protein kinase. nih.gov This allows researchers to focus their experimental efforts on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on existing data to learn the complex relationships between a molecule's structure and its biological activity. rsc.orgijcrt.org These QSAR models can then predict the potency of new, unsynthesized derivatives of this compound, guiding chemists to design more effective compounds. ijcrt.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high potency against a target kinase and low predicted toxicity. nih.gov These models can explore a vast chemical space to propose novel pyrimidine derivatives that may not have been conceived through traditional methods.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. ML models can be trained to predict these properties based on a molecule's structure, helping to deprioritize compounds that are likely to fail later in development. plos.org

Exploration of New Therapeutic Areas and Biomedical Applications for this compound Scaffolds

While the this compound scaffold has shown clear promise in oncology (as kinase inhibitors) and neurology (as orexin (B13118510) receptor antagonists), its therapeutic potential is likely far broader. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. orientjchem.orgmdpi.com

Established applications for the this compound core include:

Orexin Receptor Antagonists: The compound (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (Lemborexant) is a potent dual orexin receptor antagonist approved for the treatment of insomnia. nih.govepo.orgresearchgate.net This confirms the scaffold's ability to effectively target G protein-coupled receptors involved in regulating the sleep-wake cycle. nih.govgoogle.com

Kinase Inhibitors: As detailed previously, derivatives are being actively developed as potent and selective inhibitors of kinases like FGFR4 for cancer therapy. nih.govnih.gov

Future research is poised to explore the utility of this scaffold in several other therapeutic areas where pyrimidine derivatives have historically shown success:

Antimicrobial Agents: Pyrimidine derivatives have a long history as antibacterial and antifungal agents. researchgate.netthepharmajournal.com New derivatives of this compound could be synthesized and screened against a panel of pathogenic bacteria and fungi to identify new leads for treating infectious diseases. ias.ac.in

Antiviral Agents: The pyrimidine core is central to many antiviral drugs, including those used to treat HIV and influenza. nih.govnih.gov Given the constant need for new antiviral therapies, screening this compound derivatives against various viruses, such as influenza, coronaviruses, and hepatitis viruses, is a logical next step. nih.govacs.org

Anti-inflammatory Agents: Many pyrimidine-based compounds exhibit potent anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX). nih.govmdpi.comnih.gov Designing and testing derivatives of this compound for their ability to modulate key inflammatory pathways could lead to new treatments for conditions like arthritis and other inflammatory disorders. mdpi.comnih.gov

The versatility of the pyrimidine ring suggests that the this compound scaffold is a rich starting point for discovering next-generation medicines across a wide spectrum of human diseases. orientjchem.orgmdpi.com

Q & A

Basic: What synthetic methodologies are commonly employed for 2,4-Dimethylpyrimidin-5-ol, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, analogous pyrimidine derivatives are synthesized using formaldehyde and sodium hydroxide under controlled pH and temperature to introduce hydroxymethyl groups . Key steps include:

  • Starting materials : 2-methylthio-4-methylpyrimidine or similar precursors.
  • Reaction optimization : Adjusting molar ratios (e.g., formaldehyde equivalents) and reaction time to maximize yield.
  • Purification : Recrystallization or column chromatography to achieve >95% purity .

Advanced: How can contradictions in reported biological activities of this compound be systematically addressed?

Answer:
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity variations : Impurities in synthesized batches can skew assays. Use HPLC or LC-MS to validate purity .
  • Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) across studies.
  • Structural analogs : Compare activity with derivatives (e.g., 5-fluoro or chloro substitutions) to identify structure-activity relationships .
  • Computational modeling : Apply molecular docking to predict binding affinities and validate experimentally .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and ring structure. For example, methyl groups at C2/C4 and hydroxyl at C5 produce distinct shifts .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C6_6H8_8N2_2O).
  • HPLC : Reverse-phase chromatography with UV detection to assess purity .

Advanced: What mechanistic insights guide the use of this compound in drug development?

Answer:
As an intermediate in Lemborexant synthesis, its role involves:

  • Pharmacokinetic modulation : The pyrimidine core enhances blood-brain barrier penetration.
  • Metabolic stability : Methyl groups reduce oxidative degradation.
  • Computational studies : Density functional theory (DFT) calculations predict electrophilic sites for functionalization .

Basic: What are the primary research applications of this compound?

Answer:

  • Pharmaceutical intermediates : Key precursor in orexin receptor antagonists (e.g., Lemborexant) .
  • Biological probes : Used to study enzyme inhibition (e.g., kinases) due to its hydrogen-bonding capacity.
  • Material science : Building block for metal-organic frameworks (MOFs) with tailored porosity .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

Answer:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Green chemistry : Replace formaldehyde with paraformaldehyde in aqueous media to reduce toxicity .
  • Flow chemistry : Continuous processing for higher reproducibility and reduced purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylpyrimidin-5-ol
Reactant of Route 2
2,4-Dimethylpyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.